Nonylacridine Orange

描述

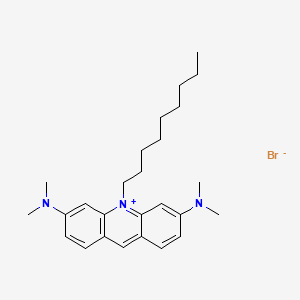

Structure

3D Structure of Parent

属性

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N3.BrH/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29;/h13-16,18-20H,6-12,17H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBHTUDHPPBMCD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226159 |

Source

|

| Record name | Nonylacridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75168-11-5 |

Source

|

| Record name | Nonylacridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075168115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonylacridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Bis(dimethylamino)-10-nonylacridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYLACRIDINE ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C467Q911Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cell Biologist's Guide to Nonylacridine Orange: A Deep Dive into Mitochondrial and Lysosomal Analysis

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Fluorophore

In the intricate landscape of cellular biology, the ability to selectively visualize and quantify specific organelles is paramount to unraveling complex biological processes. Nonylacridine Orange (NAO), a fluorescent dye with a distinctive affinity for specific subcellular compartments, has emerged as a powerful tool for researchers in diverse fields, from fundamental cell biology to drug development. This in-depth guide provides a comprehensive overview of the theoretical underpinnings and practical applications of this compound, empowering researchers to leverage its full potential in their experimental designs.

This document will delve into the core mechanisms of NAO action, its primary applications in mitochondrial analysis, and its nuanced role in lysosomal and autophagy studies. We will explore detailed protocols for its use in fluorescence microscopy and flow cytometry, underpinned by an understanding of the critical experimental parameters that ensure data integrity and reproducibility.

Part 1: The Core Directive - Understanding this compound

Physicochemical and Spectral Properties

This compound is a derivative of Acridine Orange, featuring a ten-carbon alkyl chain (nonyl group) attached to the acridine ring. This structural modification is crucial to its biological activity and subcellular localization. As a lipophilic cation, NAO readily permeates live cell membranes.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~495 nm | [1][2][3] |

| Emission Maximum (λem) | ~522 nm | [1][2] |

| Molecular Weight | 472.50 g/mol | [4] |

| Solubility | Soluble in DMSO and DMF | [1] |

Mechanism of Action: A Tale of Two Organelles

The utility of this compound stems from its distinct mechanisms of accumulation in two key cellular organelles: mitochondria and lysosomes.

1. Mitochondrial Staining: The Cardiolipin Connection

The primary and most well-established application of NAO is the staining of mitochondria in living cells. Unlike many other mitochondrial dyes, such as Rhodamine 123, the accumulation of NAO in mitochondria is largely independent of the mitochondrial membrane potential[1][5][6]. Instead, NAO exhibits a high affinity for cardiolipin , a unique phospholipid found predominantly in the inner mitochondrial membrane[1][3][7].

The interaction between NAO and cardiolipin is thought to be a two-fold process:

-

Electrostatic Interaction: The positively charged acridine ring of NAO interacts with the negatively charged phosphate groups of cardiolipin[8].

-

Hydrophobic Interaction: The nonyl chain of NAO inserts into the hydrophobic core of the mitochondrial membrane, further stabilizing the binding[8].

This specific interaction with cardiolipin makes NAO an excellent probe for assessing mitochondrial mass and content within a cell, as the fluorescence intensity directly correlates with the amount of cardiolipin present[3].

Caption: Mechanism of this compound binding to cardiolipin in the inner mitochondrial membrane.

2. Lysosomal Accumulation: An Acidotropic Nature

While NAO is predominantly known for mitochondrial staining, its parent compound, Acridine Orange (AO), is a classic lysosomotropic agent[9]. AO, a weak base, freely diffuses across cellular membranes in its neutral form. Upon entering the acidic environment of lysosomes (pH 4.5-5.0), it becomes protonated and trapped, leading to its accumulation[9][10]. At high concentrations within these acidic vesicular organelles (AVOs), AO forms aggregates that exhibit a metachromatic shift, fluorescing red, while the monomeric form in the cytoplasm and nucleus fluoresces green[10][11]. This property makes AO a valuable tool for studying lysosomal dynamics and autophagy[10][11].

Although the nonyl group in NAO enhances its mitochondrial targeting, under certain conditions and at higher concentrations, it can also exhibit some accumulation in acidic compartments, a property inherited from its acridine orange core.

Part 2: Scientific Integrity & Logic in Application

Application 1: Quantifying Mitochondrial Mass and Apoptosis

A key application of NAO is the quantification of mitochondrial content, particularly in studies of apoptosis. A critical early event in the apoptotic cascade is the oxidation of cardiolipin by reactive oxygen species. This oxidation leads to the translocation of cardiolipin to the outer mitochondrial membrane and a subsequent decrease in NAO binding[12]. This reduction in NAO fluorescence can be quantified by flow cytometry or fluorescence microscopy to monitor the progression of apoptosis.

Experimental Protocol: Flow Cytometric Analysis of Mitochondrial Mass

-

Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., PBS). Adjust the cell density to 1 x 10^6 cells/mL.

-

Staining: Add this compound to the cell suspension at a final concentration of 1-10 µM. A titration experiment is recommended to determine the optimal concentration for the specific cell type and experimental conditions.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional): While NAO staining is often a no-wash protocol, a wash step with buffer may reduce background fluorescence.

-

Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a 530/30 nm bandpass filter (or equivalent for green fluorescence).

Causality Behind Experimental Choices:

-

Live Cells: This assay is performed on live cells to maintain the integrity of the mitochondrial membranes and the native state of cardiolipin.

-

Titration of NAO: The optimal concentration of NAO can vary between cell types due to differences in mitochondrial content and membrane composition. Insufficient NAO will result in suboptimal staining, while excessive concentrations can lead to non-specific binding and potential cytotoxicity.

-

Incubation Time and Temperature: The incubation parameters are optimized to allow for sufficient time for NAO to penetrate the cell and mitochondrial membranes and reach equilibrium binding with cardiolipin.

Caption: Workflow for flow cytometric analysis of mitochondrial mass using this compound.

Application 2: Investigating Autophagy and Lysosomal Function

While Acridine Orange is the more established probe for acidic organelles, NAO's parentage allows for some crossover applications, particularly when investigating processes that involve both mitochondria and lysosomes, such as mitophagy.

Experimental Protocol: Fluorescence Microscopy of Acidic Vesicular Organelles (AVOs)

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Staining: Incubate cells with 1-5 µg/mL Acridine Orange (for dedicated AVO analysis) or a higher concentration of NAO in complete medium for 15 minutes.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for both green (monomeric AO/NAO) and red (aggregated AO/NAO in AVOs) fluorescence.

Trustworthiness Through Self-Validation:

To ensure the specificity of lysosomal staining, control experiments are crucial. Treatment of cells with a lysosomotropic agent that neutralizes acidic compartments, such as Bafilomycin A1 or Chloroquine, prior to staining should significantly reduce or eliminate the red fluorescence, thus validating that the observed signal is indeed from acidic organelles.

A Note of Caution: The Membrane Potential Debate

While it is widely cited that NAO staining is independent of mitochondrial membrane potential, some studies have suggested a degree of dependence[7][13]. It is proposed that the initial uptake of the cationic NAO dye into the mitochondrial matrix is influenced by the negative membrane potential, even if the final binding is to cardiolipin. Researchers should be aware of this potential artifact and may consider using mitochondrial uncouplers like FCCP as a control to assess the potential-dependent component of NAO staining in their specific experimental system.

Part 3: Potential in Drug Development

The unique properties of acridine orange and its derivatives have also garnered interest in the field of drug development. The selective accumulation of these compounds in the acidic tumor microenvironment and in the lysosomes of cancer cells makes them candidates for photodynamic therapy (PDT) and as anticancer agents[14][15][16]. When activated by light, NAO can generate reactive oxygen species, leading to localized cytotoxicity. Furthermore, NAO has been shown to inhibit the release of cytochrome c from mitochondria, a key step in apoptosis, suggesting a potential role in modulating cell death pathways[17].

Conclusion: A Multifaceted Probe for Cellular Exploration

This compound is a versatile and powerful fluorescent probe that offers deep insights into mitochondrial biology. Its ability to specifically bind cardiolipin provides a reliable method for assessing mitochondrial mass and tracking changes associated with apoptosis. While its application in studying acidic organelles is more nuanced and often better served by its parent compound, Acridine Orange, an understanding of its lysosomotropic potential can inform the interpretation of experimental results. By employing the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently utilize this compound to illuminate the intricate workings of the cell.

References

- 1. biotium.com [biotium.com]

- 2. Spectrum [Nonyl Acridine Orange] | AAT Bioquest [aatbio.com]

- 3. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. In situ flow cytometric analysis of nonyl acridine orange-stained mitochondria from splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 10-N nonyl-acridine orange: a fluorescent probe which stains mitochondria independently of their energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Review. Acridine orange could be an innovative anticancer agent under photon energy. | Semantic Scholar [semanticscholar.org]

- 15. Review. Acridine orange could be an innovative anticancer agent under photon energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acridine Orange is an Effective Anti-Cancer Drug that Affects Mitochondrial Function in Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

Nonylacridine Orange: A Technical Guide to its Spectral Properties and Applications in Cellular Analysis

Introduction: Unveiling the Mitochondrion with Nonylacridine Orange

In the intricate landscape of cellular biology, the mitochondrion stands as a central hub of metabolic activity and a key regulator of cellular fate. To dissect its complex functions, researchers rely on a diverse toolkit of molecular probes. Among these, 10-N-Nonylacridine Orange (NAO) has emerged as a widely utilized fluorescent dye for the specific labeling and analysis of mitochondria. This technical guide provides a comprehensive overview of the spectral properties, underlying mechanisms, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust and self-validating understanding of this powerful tool.

Core Principles: The Physicochemical Basis of NAO's Mitochondrial Affinity

This compound is a lipophilic cation belonging to the acridine family of dyes.[1][2] Its remarkable affinity for mitochondria stems from a specific interaction with cardiolipin (CL) , a unique phospholipid predominantly found in the inner mitochondrial membrane.[3][4][5] This interaction is the cornerstone of NAO's utility as a mitochondrial probe.

The mechanism of this binding is multifaceted. The positively charged acridine core is electrostatically attracted to the negatively charged phosphate groups of cardiolipin.[5] Furthermore, the hydrophobic nonyl chain inserts into the membrane bilayer, anchoring the dye.[6] A key aspect of this interaction is the dimerization of NAO upon binding to cardiolipin, which contains two phosphate groups per molecule.[4][5][7] This dimerization leads to a characteristic shift in the dye's spectral properties, a phenomenon that can be harnessed for quantitative analysis.[8]

It is crucial to understand that while NAO's binding is highly specific for cardiolipin over other anionic phospholipids like phosphatidylserine and phosphatidylinositol, its accumulation and retention within the mitochondria can be influenced by the mitochondrial membrane potential (ΔΨm).[1][3][9] This has been a subject of debate, with some studies suggesting a degree of potential-dependence, while others emphasize its utility as a marker for mitochondrial mass independent of the energetic state.[1][10][11] Researchers should be cognizant of this nuance when designing and interpreting experiments.

Spectral Profile: A Quantitative Overview

The fluorescence of this compound is central to its application. Its spectral characteristics are summarized in the table below. It is important to note that the precise excitation and emission maxima can vary slightly depending on the solvent environment and whether the dye is in a monomeric or dimeric state (bound to cardiolipin).

| Property | Value | Notes |

| Excitation Maximum (λex) | ~495-496 nm[3][12][13] | In methanol or when unbound. |

| Emission Maximum (λem) | ~519-525 nm[12][13][14][15] | Green fluorescence, characteristic of the monomeric form. |

| Extinction Coefficient (ε) | ~63,000 - 84,000 M⁻¹cm⁻¹[3][12] | In methanol. |

| Cardiolipin-Bound State (Dimer) | ||

| Excitation Shift | Shifts to ~450 nm[14] | |

| Emission Shift | Shifts to ~640 nm[3][8][14] | Red fluorescence, indicative of NAO dimerization on cardiolipin. |

This spectral shift upon binding to cardiolipin is a powerful feature. The ratio of red to green fluorescence can be used to quantify the amount of cardiolipin present in a sample.[8][14]

Experimental Workflows: Harnessing the Power of NAO

The utility of this compound spans a range of applications, from qualitative visualization of mitochondria to quantitative assays of cardiolipin content and mitochondrial mass. Below are detailed protocols for key experimental workflows.

Live-Cell Staining for Mitochondrial Visualization

This protocol outlines the fundamental procedure for staining mitochondria in living cells for subsequent analysis by fluorescence microscopy or flow cytometry.

Principle: NAO, being cell-permeable, readily enters living cells and accumulates in the mitochondria due to its affinity for cardiolipin.

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips, or in suspension for flow cytometry).

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Protect the stock solution from light and store at 4°C.[12]

-

Staining Solution: Dilute the NAO stock solution in a physiologically appropriate buffer (e.g., pre-warmed cell culture medium or Hank's Balanced Salt Solution) to a final working concentration. A typical starting concentration is in the range of 100-250 nM.[3]

-

Incubation: Remove the cell culture medium and replace it with the NAO staining solution. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[3][15]

-

Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be removed and the cells washed once or twice with a pre-warmed buffer.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for green fluorescence (e.g., excitation around 488 nm and emission collection between 500-550 nm).[3] For flow cytometry, excite with a 488 nm laser and collect emission in the green channel (e.g., 525/50 nm bandpass filter).[3]

Diagram of Live-Cell Staining Workflow:

Caption: Workflow for staining mitochondria in live cells using this compound.

Quantitative Analysis of Cardiolipin

This workflow leverages the spectral shift of NAO upon binding to cardiolipin to quantify its concentration.

Principle: The dimerization of NAO on cardiolipin results in a red-shifted fluorescence emission. By measuring the intensity of this red fluorescence, one can determine the amount of cardiolipin in a sample, such as isolated mitochondria or even whole cells.[7][14]

Protocol:

-

Sample Preparation: Isolate mitochondria using standard subcellular fractionation techniques or prepare a suspension of fixed and permeabilized cells. For in vitro assays, liposomes with known cardiolipin content can be used to generate a standard curve.

-

Reagent Preparation: Prepare a stock solution of NAO as described previously.

-

Reaction Setup: In a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0), incubate the sample with a saturating concentration of NAO (e.g., 45 µM for yeast cells).[3][14] The optimal NAO to cardiolipin molar ratio for reliable measurement is reported to be 2.[4][7]

-

Incubation: Incubate for 15 minutes at room temperature.[3][14]

-

Washing: Wash the sample multiple times with buffer to remove unbound dye.[3]

-

Fluorescence Measurement: Resuspend the sample in buffer and measure the red fluorescence using a spectrofluorometer or a flow cytometer equipped for red fluorescence detection. Use an excitation wavelength around 450 nm and measure the emission at approximately 640 nm.[3][14]

-

Quantification: Correlate the measured fluorescence intensity to a standard curve generated with known amounts of cardiolipin to determine the concentration in the sample.

Diagram of Cardiolipin Quantification Logic:

Caption: Conceptual diagram illustrating the principle of cardiolipin quantification using NAO.

Trustworthiness and Self-Validation: Critical Considerations

To ensure the integrity of experimental data obtained with this compound, several factors must be considered:

-

Mitochondrial Membrane Potential: As mentioned, ΔΨm can influence NAO accumulation.[1][11] For experiments where this may be a confounding factor, it is advisable to use a mitochondrial uncoupler like FCCP as a control to assess the potential-dependent component of the signal.[9]

-

Dye Concentration: Use the lowest effective concentration of NAO to minimize potential toxicity and non-specific binding. Titration experiments are recommended to determine the optimal concentration for a specific cell type and application.

-

Photostability: Like many fluorescent dyes, NAO is susceptible to photobleaching. Minimize exposure to excitation light and use appropriate anti-fade reagents when mounting fixed samples.

-

Specificity Controls: In complex biological systems, it is prudent to include controls to validate the specificity of NAO staining. This can include using cells with known alterations in cardiolipin content.[3]

Conclusion: A Versatile Probe for Mitochondrial Research

This compound remains a valuable and versatile tool for the study of mitochondria. Its specific interaction with cardiolipin, coupled with its distinct spectral properties, enables both the visualization of this vital organelle and the quantification of a key component of its inner membrane. By understanding the underlying principles of its function and adhering to rigorous experimental design, researchers can confidently employ NAO to gain deeper insights into mitochondrial biology and its role in health and disease.

References

- 1. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: a study on different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Cardiolipin binds nonyl acridine orange by aggregating the dye at exposed hydrophobic domains on bilayer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Visualization of Phospholipid Domains in Escherichia coli by Using the Cardiolipin-Specific Fluorescent Dye 10-N-Nonyl Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. 10-N nonyl-acridine orange: a fluorescent probe which stains mitochondria independently of their energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biotium.com [biotium.com]

- 13. Spectrum [Nonyl Acridine Orange] | AAT Bioquest [aatbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In situ flow cytometric analysis of nonyl acridine orange-stained mitochondria from splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Nonylacridine Orange and Cardiolipin Binding Affinity

Executive Summary

10-N-Nonyl Acridine Orange (NAO) has become an indispensable tool for researchers in mitochondrial biology and drug development, primarily due to its specific, high-affinity binding to cardiolipin (CL). Cardiolipin is a unique phospholipid almost exclusively located in the inner mitochondrial membrane, playing critical roles in mitochondrial structure, bioenergetics, and apoptosis. Understanding the nuances of the NAO-CL interaction—its physicochemical basis, quantitative affinity, and the factors that modulate it—is paramount for the robust design and interpretation of experiments. This technical guide provides an in-depth exploration of the NAO-CL binding mechanism, presents validated protocols for its characterization, and discusses its application in assessing mitochondrial integrity and function. We consolidate field-proven insights with foundational biochemical principles to offer a comprehensive resource for scientists and drug development professionals.

The Molecular Players: A Closer Look at NAO and Cardiolipin

Nonylacridine Orange (NAO): The Fluorescent Probe

NAO is a lipophilic cationic dye belonging to the acridine orange family. Its structure is characterized by a planar tricyclic acridine ring system, which is the fluorophore, and a 10-carbon nonyl chain. This aliphatic chain confers the hydrophobicity necessary for the molecule to partition into cellular membranes. While often described as a green fluorescent dye, its spectral properties are highly dependent on its local environment and concentration. In dilute methanolic solutions, it exhibits excitation/emission maxima around 495/522 nm.[1] However, upon binding to cardiolipin, these properties can shift significantly, a phenomenon that is central to its utility.[2] Crucially, NAO's accumulation in mitochondria was initially thought to be independent of the mitochondrial membrane potential (ΔΨm), distinguishing it from other mitochondrial probes like Rhodamine 123.[3] However, subsequent research has shown that both loading and retention of NAO are indeed dependent on the membrane potential, a critical consideration for experimental design.[4][5]

Cardiolipin (CL): The Signature Phospholipid of Mitochondria

Cardiolipin is a dimeric phospholipid, structurally unique with four fatty acyl chains and a compact headgroup carrying two negative charges at physiological pH.[6] This structure is found almost exclusively in the inner mitochondrial membrane (IMM), where it can constitute up to 15% of the total phospholipid content.[7] Its distinctive conical shape induces negative curvature in the lipid bilayer, which is vital for the formation and stabilization of the mitochondrial cristae—the folds of the IMM where oxidative phosphorylation takes place. CL is not merely a structural component; it is intimately associated with and required for the optimal function of numerous enzymatic complexes of the respiratory chain and plays a pivotal role in the initiation of apoptosis through its interaction with cytochrome c.[4][6]

The Physicochemical Basis of the NAO-CL Interaction

The high affinity and specificity of NAO for cardiolipin arise from a combination of electrostatic and hydrophobic interactions.[8][9]

-

Electrostatic Attraction: The positively charged quaternary ammonium group on the acridine ring of NAO is electrostatically attracted to the two negatively charged phosphate groups in the compact headgroup of a single cardiolipin molecule.[8][10] This 1:2 charge interaction is a primary driver of the binding specificity, as other anionic phospholipids like phosphatidylserine (PS) and phosphatidylinositol (PI) possess only a single negative charge.[8]

-

Hydrophobic Insertion & Stacking: The nonyl chain of NAO inserts into the hydrophobic core of the membrane. A proposed model suggests that the unique four-acyl-chain structure of cardiolipin creates exposed hydrophobic domains on the bilayer surface, which facilitates the aggregation or dimerization of NAO molecules.[9][11] This aggregation is further stabilized by hydrophobic interactions between the planar acridine rings of adjacent NAO molecules.[8]

This leads to a distinct binding stoichiometry. In model systems, it has been demonstrated that two NAO molecules bind to one molecule of cardiolipin.[2][8] This dimerization is a key feature, as it causes a spectral shift in NAO's fluorescence from green to red, a property that can be exploited to analyze intramitochondrial CL distribution.[2]

Quantitative Analysis of Binding Affinity

The strength of the NAO-CL interaction is quantified by its affinity constant (Ka) or, more commonly, its inverse, the dissociation constant (Kd).

Binding Affinity Data

The affinity of NAO for cardiolipin is significantly higher than for other phospholipids, which underpins its utility as a specific probe.

| Interacting Molecule | Affinity Constant (Ka) | Notes | Source(s) |

| Cardiolipin (CL) | 2 x 10⁶ M⁻¹ | High affinity, forming a 2:1 NAO:CL complex. | [8][12] |

| Phosphatidylserine (PS) | 7 x 10⁴ M⁻¹ | ~28-fold lower affinity than for CL. | [8] |

| Phosphatidylinositol (PI) | 7 x 10⁴ M⁻¹ | ~28-fold lower affinity than for CL. | [8] |

| Zwitterionic Phospholipids (PC, PE) | Not Detected | No significant binding observed. | [8] |

Table 1: Comparative binding affinities of this compound for various phospholipids.

Factors Influencing Binding

Several factors can modulate the NAO-CL interaction, and awareness of these is critical for experimental reproducibility and interpretation.

-

Mitochondrial Membrane Potential (ΔΨm): As a lipophilic cation, NAO's accumulation within the mitochondrial matrix is dependent on the negative-inside membrane potential.[4][13] Depolarization of the mitochondria with uncouplers like FCCP leads to a redistribution and reduced signal from the dye, complicating its use as a simple measure of total CL content in living cells.[4][5]

-

Cardiolipin Oxidation: During early apoptosis, cardiolipin can be oxidized by reactive oxygen species. This structural modification can prevent NAO from binding, leading to a decrease in fluorescence that reflects mitochondrial damage rather than a simple loss of mitochondrial mass.[9]

-

NAO to CL Ratio: The fluorescence emission spectrum of NAO is highly dependent on its concentration and whether it is bound as a monomer (green emission) or a dimer (red emission).[2] Reliable quantitative measurements often require careful titration to ensure the appropriate stoichiometric ratio is achieved.[12]

Core Methodologies for Studying NAO-CL Interaction

As a Senior Application Scientist, I advocate for methodologies that are not only precise but also incorporate self-validating steps. Below are core protocols for characterizing the NAO-CL interaction.

Protocol: Spectrofluorometric Titration for In Vitro Kd Determination

This protocol determines the binding affinity by measuring the change in NAO fluorescence upon titration with CL-containing liposomes. The quenching or enhancement of fluorescence is plotted against the lipid concentration to calculate the dissociation constant (Kd).

Principle: The fluorescence of NAO is altered upon binding to cardiolipin. By systematically adding CL and measuring the corresponding fluorescence change, a saturation binding curve can be generated, from which the Kd can be derived.

Caption: Workflow for Kd determination via spectrofluorometric titration.

Step-by-Step Methodology:

-

Preparation: Prepare a working buffer (e.g., 50% methanol/50% water), a stock solution of NAO (e.g., 20 µM), and a stock solution of cardiolipin liposomes of known concentration.[10][14] The use of 50% methanol helps to ensure NAO stability and prevent quenching by other substances.[10][14]

-

Instrumentation Setup: Set the excitation and emission wavelengths on the spectrofluorometer. Common wavelengths are ~518 nm for excitation and ~530 nm for emission, but these should be optimized for the specific instrument and buffer system.[14]

-

Baseline Measurement: Add a fixed amount of NAO solution to a quartz cuvette and record the initial baseline fluorescence (F₀).

-

Titration: Make sequential, small-volume additions of the CL liposome stock solution to the cuvette.

-

Equilibration and Measurement: After each addition, mix gently and allow the system to equilibrate for a stable period (e.g., 3-5 minutes) before recording the new fluorescence intensity (F).[10]

-

Data Analysis: Calculate the change in fluorescence (ΔF = F - F₀) for each CL concentration. Plot ΔF against the molar concentration of CL.

-

Kd Calculation: Fit the resulting saturation curve to a suitable binding model (e.g., one-site specific binding in software like GraphPad Prism) to calculate the Kd.

Trustworthiness Check: Perform control titrations with liposomes lacking cardiolipin (e.g., phosphatidylcholine only) to confirm that the observed fluorescence change is specific to the presence of CL.

Protocol: Flow Cytometry for in situ Analysis

This protocol allows for the quantification of NAO staining in whole cells or isolated mitochondria, providing insights into mitochondrial mass and CL accessibility.

Principle: Cells are incubated with NAO, which accumulates in mitochondria. The fluorescence intensity of individual cells or organelles is then measured by flow cytometry. A decrease in NAO fluorescence can indicate mitochondrial damage, CL oxidation, or mitochondrial depolarization.

Caption: Workflow for in situ analysis of NAO staining by flow cytometry.

Step-by-Step Methodology:

-

Cell Preparation: Harvest cells of interest (e.g., from culture or tissue) and wash them with phosphate-buffered saline (PBS). Resuspend the cell pellet in an appropriate buffer at a concentration of approximately 1x10⁶ cells/mL.

-

Staining: Add NAO to the cell suspension at a final concentration typically ranging from 0.1 to 10 µM. The optimal concentration must be determined empirically for each cell type and experimental question.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing: Centrifuge the cells and wash twice with cold PBS to remove unbound dye.[2] Resuspend the final cell pellet in buffer for analysis.

-

Flow Cytometry: Acquire data on a flow cytometer, typically using a 488 nm laser for excitation and detecting emission in the green channel (e.g., FL1, ~530 nm).

-

Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI between control and treated samples.

Trustworthiness Check: Include a control sample treated with a mitochondrial depolarizing agent (e.g., FCCP) prior to NAO staining. A significant reduction in MFI in the FCCP-treated sample confirms that the signal is dependent on mitochondrial integrity.[4][5]

Applications in Research and Drug Development

The specific interaction between NAO and cardiolipin provides a powerful tool for various applications:

-

Assessing Mitochondrial Mass: Under carefully controlled conditions where mitochondrial membrane potential is stable, NAO fluorescence can be used as a proxy for mitochondrial content per cell.[1]

-

Monitoring Apoptosis: The oxidation and redistribution of cardiolipin are early events in the apoptotic cascade. A decrease in NAO staining can serve as an early marker of apoptosis, preceding changes in membrane potential or caspase activation.[2][9]

-

Screening for Drug-Induced Mitochondrial Toxicity: Many pharmacological compounds exert off-target effects on mitochondria. High-throughput screening of compounds using automated microscopy or flow cytometry with NAO can identify drugs that disrupt mitochondrial integrity or induce CL-specific damage.

-

Studying Mitochondrial Diseases: In pathologies like Barth syndrome, which is characterized by defects in cardiolipin metabolism, NAO can be used to visualize and quantify the resulting mitochondrial abnormalities.[7]

Conclusion

The binding of this compound to cardiolipin is a high-affinity, specific interaction driven by a combination of electrostatic and hydrophobic forces. This interaction forms the basis of a widely used method for visualizing mitochondria and assessing their health. As detailed in this guide, a thorough understanding of the binding mechanism, its quantitative parameters, and the factors that influence it is essential for the rigorous application of NAO in research and drug development. By employing validated protocols with appropriate controls, researchers can leverage the NAO-CL interaction to gain critical insights into mitochondrial biology and pathology.

References

- 1. biotium.com [biotium.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 10-N nonyl-acridine orange: a fluorescent probe which stains mitochondria independently of their energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. A Superior Fluorescent Probe for Detection of Cardiolipin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cardiolipin binds nonyl acridine orange by aggregating the dye at exposed hydrophobic domains on bilayer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescent determination of cardiolipin using 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure and Synthesis of Nonylacridine Orange

Introduction: The Significance of Nonylacridine Orange in Cellular Research

This compound (NAO) is a cationic, lipophilic fluorescent dye renowned for its specific affinity for mitochondria within living cells.[1] Its primary application lies in the staining and quantification of mitochondrial mass, a critical parameter in studies of cellular metabolism, apoptosis, and mitochondrial dysfunction.[2] Notably, NAO's binding is largely independent of the mitochondrial membrane potential, offering a stable and reliable metric for mitochondrial content.[2] The dye's mechanism of action is attributed to its strong interaction with cardiolipin, a phospholipid almost exclusively found in the inner mitochondrial membrane.[2][3] This technical guide provides an in-depth exploration of the chemical architecture of this compound and a detailed, field-proven methodology for its synthesis.

Part 1: The Chemical Architecture of this compound

The functionality of this compound as a specific mitochondrial probe is a direct consequence of its unique molecular structure. This structure combines a planar, aromatic, fluorescent core with a lipophilic alkyl chain that facilitates its passage through cellular membranes and subsequent accumulation in the lipid-rich environment of the mitochondria.

The core of the molecule is the acridine heterocycle, a nitrogen-containing polycyclic aromatic system. This planar structure is responsible for the molecule's fluorescence and its ability to intercalate with biological macromolecules.[4] Attached to this core are two dimethylamino groups at the 3 and 6 positions, which are crucial for its spectroscopic properties.[4] The quaternization of the central nitrogen atom by a nonyl group creates a permanent positive charge, enhancing its interaction with the negatively charged phosphate groups of cardiolipin.[3] The long, nine-carbon nonyl chain provides the necessary lipophilicity for the dye to traverse cellular and mitochondrial membranes.[3]

Key Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium bromide | [5] |

| Molecular Formula | C₂₆H₃₈BrN₃ | [2][5] |

| Molecular Weight | 472.50 g/mol | [6][7] |

| CAS Number | 75168-11-5 | [2][5][6] |

2D Chemical Structure:

Source: PubChem CID 2762576[5]

Part 2: Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of the acridine nitrogen in the precursor molecule, 3,6-bis(dimethylamino)acridine, commonly known as Acridine Orange base. This is an N-alkylation reaction where the lone pair of electrons on the acridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 1-bromononane or a similar nonyl halide.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established methods for the N-alkylation of acridine derivatives.[8]

Materials and Reagents:

-

3,6-bis(dimethylamino)acridine (Acridine Orange base)

-

1-Bromononane (or 1-Iodononane for higher reactivity)[8]

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

1,2-Dichlorobenzene (solvent)

-

Ethanol

-

Acetone

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,6-bis(dimethylamino)acridine (1 equivalent), 1-bromononane (1.5-2 equivalents), and anhydrous sodium carbonate (2 equivalents).[8] The use of excess alkyl halide drives the reaction to completion, while sodium carbonate acts as a base to neutralize any acidic byproducts.

-

Solvent Addition: Add a sufficient volume of 1,2-dichlorobenzene to dissolve the reactants. This high-boiling point solvent is ideal for achieving the necessary reaction temperature.[8]

-

Reaction: Heat the mixture to reflux (approximately 170-180°C) with vigorous stirring.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution upon cooling.

-

Isolation of Crude Product: The cooled reaction mixture is filtered to remove the sodium carbonate and any precipitated product. The solvent (dichlorobenzene) can be removed from the filtrate under reduced pressure (vacuum distillation) to yield the crude this compound.

-

Purification: The crude solid is then purified by recrystallization. A common solvent system for this is an ethanol-acetone mixture.[3] Dissolve the crude product in a minimal amount of hot ethanol, and then add acetone until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by filtration, wash them with cold diethyl ether to remove any residual solvent, and dry them under a vacuum. The final product should be an orange to reddish-brown solid.[6]

Self-Validating System: Rationale Behind Experimental Choices

-

Choice of Alkyl Halide: While 1-bromononane is effective, 1-iodononane can be used to increase the reaction rate due to the better leaving group ability of iodide.[8]

-

Solvent Selection: 1,2-Dichlorobenzene is chosen for its high boiling point, which allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the N-alkylation of the sterically hindered acridine nitrogen.[8]

-

Use of Base: Sodium carbonate is a mild, inexpensive base that is sufficient to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing potential side reactions.[8]

-

Purification Method: Recrystallization is a robust method for purifying solid organic compounds. The choice of an ethanol-acetone solvent system provides a medium in which the product is soluble when hot but sparingly soluble when cold, allowing for the separation from impurities.[3]

Part 3: Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

Analytical Data Summary

| Analysis Technique | Expected Result | Purpose |

| ¹H NMR | Peaks corresponding to the aromatic protons of the acridine core, the N-methyl protons of the dimethylamino groups, and the aliphatic protons of the nonyl chain. | Confirms the chemical structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the cationic part of the molecule (C₂₆H₃₈N₃⁺) at m/z ≈ 392.6. | Confirms the molecular weight. |

| HPLC | A single major peak, indicating high purity (typically >95%). | Quantifies the purity of the compound. |

| UV-Vis Spectroscopy | In methanol, an absorbance maximum (λₘₐₓ) at approximately 495 nm.[2] | Confirms the presence of the chromophore. |

| Fluorescence Spectroscopy | In methanol, an emission maximum (λₑₘ) at approximately 522 nm when excited at 495 nm.[2] | Confirms the fluorescent properties. |

Conclusion

This guide has provided a detailed overview of the chemical structure and a reliable synthesis protocol for this compound. The structural features, including the acridine core, dimethylamino groups, and the nonyl chain, are all integral to its function as a specific mitochondrial probe. The described synthesis method, based on the N-alkylation of Acridine Orange base, is a robust and reproducible procedure. By following the detailed protocol and employing the specified characterization techniques, researchers can confidently synthesize and validate high-purity this compound for use in advanced cellular and molecular biology research.

References

- 1. scbt.com [scbt.com]

- 2. biotium.com [biotium.com]

- 3. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acridine orange - Wikipedia [en.wikipedia.org]

- 5. This compound | C26H38BrN3 | CID 2762576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Improved method for the preparation of nonyl acridine orange analogues and utilization in detection of cardiolipin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Practicalities of a Key Mitochondrial Probe: An In-depth Technical Guide to Nonylacridine Orange Solubility and Stability

Introduction: Beyond a Simple Stain, A Tool for Mitochondrial Inquiry

Nonylacridine Orange (NAO), a metachromatic fluorescent dye, has carved a significant niche in cellular biology as a specific probe for mitochondria. Its utility extends to the analysis of mitochondrial mass by flow cytometry, the characterization of multidrug resistance, and the measurement of changes in mitochondrial content during apoptosis. Unlike many other mitochondrial dyes, NAO's accumulation is largely independent of the mitochondrial membrane potential, making it a robust tool for quantifying mitochondrial mass.[1][2][3] However, its lipophilic nature and susceptibility to environmental factors necessitate a thorough understanding of its solubility and stability to ensure reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering practical, field-proven insights for researchers, scientists, and drug development professionals.

Solubility Profile of this compound: A Multi-Solvent Perspective

The dissolution of this compound is a critical first step in its application. Due to its chemical structure, NAO exhibits a range of solubilities across various common laboratory solvents. A comprehensive understanding of these properties is essential for preparing stock solutions and experimental dilutions.

Qualitative and Quantitative Solubility Data

This compound is readily soluble in several organic solvents but shows limited solubility in aqueous solutions. The table below summarizes the known solubility characteristics of NAO.

| Solvent | Solubility | Concentration | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | 20-25 mg/mL (42.33-52.91 mM) | Sonication and warming to 60°C can aid dissolution. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [4][5][6] |

| Dimethylformamide (DMF) | Soluble | Not specified | A common alternative to DMSO for preparing stock solutions. | [1][7][8] |

| Ethanol | Soluble | Not specified | Useful for applications where DMSO may be undesirable. | [8] |

| Methanol | Soluble | Not specified | Often used as the solvent for spectroscopic measurements (e.g., extinction coefficient). | [1][7][8] |

| Water | Slightly soluble | 0.1% | Limited solubility in aqueous buffers. | |

| Toluene | Insoluble | Not specified | [7] | |

| Hexanes | Insoluble | Not specified | [7] | |

| In Vivo Formulation | Soluble | 1.5 mg/mL (3.17 mM) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Sonication is recommended. | [4] |

Experimental Protocol for Solubility Assessment

The following protocol outlines a systematic approach to determining the solubility of this compound in a new solvent system.

-

Material Preparation :

-

Ensure this compound is in a powdered, dry form.

-

Use anhydrous, high-purity solvents.

-

Pre-warm solvents to the desired experimental temperature if necessary.

-

-

Gravimetric Preparation of a Saturated Solution :

-

Add a pre-weighed excess amount of NAO powder to a known volume of the test solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The use of a vortex mixer and/or sonicator can expedite this process.

-

-

Separation of Undissolved Solute :

-

Centrifuge the suspension at high speed to pellet the undissolved NAO.

-

Carefully collect the supernatant, ensuring no particulate matter is transferred. Filtration through a 0.22 µm syringe filter compatible with the solvent is recommended.

-

-

Quantification of Dissolved Solute :

-

Dilute an aliquot of the clear supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of a spectrophotometer.

-

Measure the absorbance at the known λmax of NAO (approximately 495 nm in methanol).[1][7]

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (approximately 63,000 M⁻¹cm⁻¹ in methanol), b is the path length of the cuvette, and c is the concentration.[1]

-

Workflow for Solubility Determination

References

- 1. biotium.com [biotium.com]

- 2. Nonyl acridine orange *CAS 75168-11-5* | AAT Bioquest [aatbio.com]

- 3. 10-N nonyl-acridine orange: a fluorescent probe which stains mitochondria independently of their energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridine Orange 10-Nonyl Bromide | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemodex.com [chemodex.com]

A Senior Application Scientist's Guide to Mitochondrial Staining with Nonylacridine Orange

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of 10-N-Nonylacridine Orange (NAO) for mitochondrial staining. We will delve into the core mechanism of NAO's interaction with mitochondria, its unique spectral properties, and provide field-proven insights to ensure robust and reproducible results.

Introduction: The Critical Role of Mitochondria and the Need for Reliable Staining

Mitochondria are dynamic organelles central to cellular metabolism, energy production, and signaling pathways, including apoptosis.[1][2] Their dysfunction is implicated in a wide range of human diseases. Consequently, the ability to accurately visualize and quantify mitochondrial content and integrity is paramount in cellular biology and drug discovery. While various fluorescent probes exist for mitochondrial staining, 10-N-Nonylacridine Orange (NAO) offers a distinct mechanism of action that makes it a valuable tool for specific applications.

The Core Principle: NAO's Affinity for Cardiolipin

Unlike potential-dependent dyes that accumulate in response to the mitochondrial membrane potential (ΔΨm), NAO's primary targeting mechanism is its high affinity for cardiolipin (CL) .[1][3] Cardiolipin is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it constitutes about 13-15% of the total phospholipids and is crucial for the function of the respiratory chain enzyme complexes.[1][4]

The interaction between NAO and cardiolipin is multifaceted:

-

Electrostatic Interaction: An initial attraction occurs between the positively charged quaternary ammonium group of the NAO molecule and the negatively charged phosphate groups of cardiolipin.[3][5]

-

Hydrophobic Interaction: The lipophilic nonyl chain of NAO inserts into the hydrophobic domains of the lipid bilayer, which are exposed by the unique structure of cardiolipin with its four fatty acid chains.[6][7] This hydrophobic interaction significantly contributes to the stability of the NAO-cardiolipin complex.

-

Dye Aggregation: The binding of NAO to cardiolipin can lead to the aggregation of NAO molecules.[6] This aggregation is a key factor in the spectral shifts observed upon binding.

The stoichiometry of this interaction is approximately 2 NAO molecules per 1 cardiolipin molecule.[3][7] This specific and high-affinity binding to cardiolipin is what makes NAO a powerful tool for quantifying this critical mitochondrial lipid.[3]

Spectral Properties and Detection

In its unbound, monomeric state in dilute solutions, NAO exhibits green fluorescence. However, upon binding to cardiolipin and subsequent aggregation, a significant red shift in its emission spectrum can be observed.[7][8]

| NAO State | Excitation (λex) | Emission (λem) | Fluorescence Color |

| Unbound (Monomer) | ~495 nm[9] | ~519-525 nm[8][10] | Green |

| Bound to Cardiolipin (Aggregate) | ~450 nm | ~640 nm[8] | Red |

This spectral shift provides a ratiometric potential for more quantitative assessments, distinguishing between bound and unbound NAO populations.

The Debate on Membrane Potential Dependency

While NAO is often marketed as a mitochondrial membrane potential-independent dye, it is more accurately described as being relatively potential-insensitive.[9] As a lipophilic cation, its initial accumulation within the mitochondria is influenced by the negative-inside mitochondrial membrane potential.[1][4][11] Depolarization of the mitochondria can lead to a reduction in NAO signal intensity.[4][11]

However, the key distinction from dyes like Rhodamine 123 is that once NAO binds to cardiolipin, its retention is less dependent on the membrane potential.[12] This characteristic allows NAO to be used for assessing mitochondrial mass, even in cells with altered mitochondrial membrane potential, although careful controls are essential.[9][13]

Applications in Research and Drug Development

NAO's unique properties lend it to several key applications:

Assessment of Mitochondrial Mass

Due to its binding to cardiolipin, a stable component of the inner mitochondrial membrane, NAO can be used to estimate the total mitochondrial content or "mass" within a cell population, often analyzed by flow cytometry.[13][14] This is particularly useful for studying processes like mitochondrial biogenesis or mitophagy.

Monitoring Apoptosis

During the early stages of apoptosis, cardiolipin undergoes oxidation and is externalized to the outer mitochondrial membrane.[15][16] This process is a critical step leading to the release of cytochrome c. NAO preferentially binds to the reduced form of cardiolipin.[15][16] Therefore, a decrease in NAO fluorescence can indicate cardiolipin oxidation and the initiation of the apoptotic cascade.[15][16] This allows for the sensitive detection of early apoptotic events.[2]

Experimental Workflow: A Self-Validating Protocol

This protocol provides a robust framework for staining live cells with NAO for analysis by flow cytometry or fluorescence microscopy.

Reagent Preparation

-

NAO Stock Solution: Prepare a 1 mM stock solution of NAO in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.

-

Cell Culture Medium: Use the appropriate complete cell culture medium for your cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

Staining Protocol for Live Cells

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate for flow cytometry, chambered coverglass for microscopy) and allow them to adhere and reach the desired confluency.

-

Preparation of Staining Solution: On the day of the experiment, dilute the 1 mM NAO stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. A typical starting concentration is 100 nM, but this should be optimized for your specific cell type and application.[13][14][17]

-

Cell Staining: Remove the existing culture medium from the cells and add the NAO staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[13][17]

-

Washing (Optional but Recommended): While a washing step is not always necessary, it can reduce background fluorescence.[17] Gently aspirate the staining solution and wash the cells once with pre-warmed PBS or complete medium.

-

Analysis:

-

Flow Cytometry: Harvest the cells (e.g., using trypsin), pellet them by centrifugation, and resuspend in fresh medium or PBS for immediate analysis.[14] Analyze the fluorescence in the appropriate channel (e.g., FITC channel for green fluorescence).[14]

-

Fluorescence Microscopy: Replace the wash buffer with fresh, pre-warmed medium and image the cells immediately using appropriate filter sets for green fluorescence.

-

Visualization of the Staining Mechanism

The following diagram illustrates the key steps in NAO's interaction with the mitochondrion.

Caption: Workflow of Nonylacridine Orange mitochondrial staining.

Considerations for Robust Data and Troubleshooting

-

Phototoxicity: Like many fluorescent dyes, NAO can be phototoxic, especially upon prolonged exposure to excitation light.[18] Minimize light exposure during imaging and use the lowest possible laser power.

-

Dye Concentration: The optimal NAO concentration can vary between cell types. It is crucial to perform a titration to determine the concentration that provides the best signal-to-noise ratio without inducing cytotoxicity.

-

Controls:

-

Unstained Control: To set the baseline fluorescence.

-

Positive Control for Apoptosis: If studying apoptosis, include a known apoptosis inducer (e.g., staurosporine) as a positive control.

-

Mitochondrial Depolarization Control: To assess the membrane potential dependency in your system, treat cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) and observe the effect on NAO staining.[13]

-

-

Staining Fixed Cells: While NAO is primarily used for live-cell staining, some studies have reported its use in fixed cells.[19] However, fixation can alter membrane integrity and cardiolipin availability, so results should be interpreted with caution. Antibody-based mitochondrial markers are generally recommended for fixed cells.[9]

Conclusion

This compound is a valuable fluorescent probe for investigating specific aspects of mitochondrial biology. Its high affinity for cardiolipin provides a relatively membrane potential-independent method for assessing mitochondrial mass and a sensitive way to detect early apoptotic events. By understanding the underlying principles of its staining mechanism and implementing robust experimental design with appropriate controls, researchers can leverage the power of NAO to gain deeper insights into mitochondrial function in health and disease.

References

- 1. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Cardiolipin binds nonyl acridine orange by aggregating the dye at exposed hydrophobic domains on bilayer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into the Formation of Intermolecular Complexes of Fluorescent Probe 10-N-Nonyl Acridine Orange with Cardiolipin and Phosphatidylglycerol in Bacterial Plasma Membrane by Molecular Modeling | MDPI [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biotium.com [biotium.com]

- 10. Spectrum [Nonyl Acridine Orange] | AAT Bioquest [aatbio.com]

- 11. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potentia… [ouci.dntb.gov.ua]

- 12. 10-N nonyl-acridine orange: a fluorescent probe which stains mitochondria independently of their energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Flow-cytometry assay for apoptosis using fluorophor 10-N-nonyl acridine orange | Semantic Scholar [semanticscholar.org]

- 17. MitoBrilliant™ Protocol [tocris.com]

- 18. Acridine orange-mediated photodamage to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Nonylacridine Orange (NAO) Staining: A Technical Guide for Mitochondrial Analysis

This guide provides an in-depth technical exploration of Nonylacridine Orange (NAO), a fluorescent probe utilized for mitochondrial analysis. It is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of NAO's staining mechanism, its relationship with mitochondrial membrane potential (MMP), and best practices for its application in a laboratory setting.

Introduction to this compound (NAO)

This compound (NAO) is a fluorescent dye from the acridine orange family, recognized for its utility in cellular biology, particularly in the study of mitochondria. As a lipophilic cation, it possesses characteristics that facilitate its interaction with cellular membranes. The primary allure of NAO for researchers lies in its purported specificity for a unique lipid component of the inner mitochondrial membrane, presenting it as a tool for quantifying mitochondrial content, often referred to as "mitochondrial mass".

However, the application of NAO is not without its complexities. A significant and ongoing debate within the scientific community centers on a pivotal question: Is the fluorescence intensity of NAO staining genuinely independent of the mitochondrial membrane potential (MMP)? This guide aims to dissect this issue, offering a nuanced perspective grounded in scientific evidence, and to provide practical, field-proven protocols for the effective use of NAO.

The Core Mechanism: NAO and Cardiolipin Interaction

A thorough understanding of NAO's functionality begins with its principal binding target within the mitochondria: a unique phospholipid known as cardiolipin.

Cardiolipin: The Signature Phospholipid of Mitochondria

Cardiolipin is a distinctive phospholipid that is almost exclusively located in the inner mitochondrial membrane, where it can comprise as much as 20% of the total lipid content.[1] Its unique dimeric structure, featuring three glycerol backbones and four acyl chains, is fundamental to numerous mitochondrial processes.[1] These include:

-

Maintaining the structural integrity and curvature of the inner mitochondrial membrane. [2][3]

-

Stabilizing the respiratory chain supercomplexes, which are essential for efficient oxidative phosphorylation and ATP synthesis. [2][3][4]

-

Playing a critical role in mitochondrial dynamics, including fusion and fission. [4]

-

Participating in the initiation of apoptosis through its interaction with cytochrome c. [2][3]

The Binding of NAO to Cardiolipin

The specific accumulation of NAO within mitochondria is predominantly due to its high-affinity interaction with cardiolipin.[5][6] The binding mechanism is understood to be a two-fold process:

-

Electrostatic Interaction: A strong attraction occurs between the positively charged quaternary ammonium group of the NAO molecule and the negatively charged phosphate groups of cardiolipin.[6][7]

-

Hydrophobic Interaction: The nonyl alkyl chain of NAO inserts itself into the hydrophobic core of the membrane, a process that is facilitated by the unique spatial arrangement of cardiolipin's four acyl chains.[8]

This interaction is highly specific, with NAO demonstrating a significantly greater affinity for cardiolipin than for other anionic phospholipids such as phosphatidylserine and phosphatidylinositol.[6] The stoichiometry of this binding has been reported to be two NAO molecules for every one molecule of cardiolipin.[6][9] This binding results in the aggregation of NAO at the membrane surface, which in turn gives rise to its characteristic fluorescent signal.[8]

The Controversy: NAO Staining and Mitochondrial Membrane Potential (MMP)

The central point of contention regarding the use of NAO revolves around whether its accumulation within mitochondria is solely a function of cardiolipin content or if it is also influenced by the electrochemical gradient across the inner mitochondrial membrane.

The Argument for MMP-Independence

Initial studies and commercial literature often describe NAO as a probe whose staining is independent of MMP.[5] This characteristic was a key factor in establishing NAO as a preferred tool for measuring mitochondrial mass, as it would theoretically provide a stable reading irrespective of the cell's metabolic state, which can cause fluctuations in MMP. The underlying principle is that the high-affinity binding to cardiolipin is the predominant factor driving its mitochondrial accumulation.

Evidence Suggesting MMP-Dependence

Conversely, a substantial and growing body of research challenges the assertion of NAO's complete independence from MMP. As a lipophilic cation, NAO shares physical properties with other well-known mitochondrial dyes that are established to accumulate in response to the negative potential of the mitochondrial matrix.[10] Key experimental findings that support this view include:

-

The dissipation of the MMP using mitochondrial uncouplers like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) results in a significant reduction and redistribution of the NAO fluorescent signal.[10][11][12]

-

When mitochondria are depolarized prior to the addition of the dye, the resulting NAO signal is markedly weaker.[10][11][12]

-

It is now understood that even dyes that are considered "potential-insensitive" can still be influenced by MMP, as the membrane potential can affect their initial electrophoretic movement into the mitochondrial compartment.[5][13]

A Nuanced Perspective for Researchers

The current scientific consensus leans towards a more nuanced understanding: while NAO's binding specificity is conferred by cardiolipin, its accumulation and retention within the mitochondria are not entirely divorced from the influence of the mitochondrial membrane potential.[10][14][15] Consequently, it is more precise to classify NAO as relatively potential-insensitive rather than absolutely potential-independent.[5][16]

For the practicing scientist, this distinction is critical. It implies that while NAO remains a powerful tool for estimating mitochondrial content, results must be interpreted with caution, particularly in experimental paradigms where MMP is expected to be variable. The inclusion of appropriate controls is therefore not just recommended, but essential for robust data interpretation.

The Role of Mitochondrial Uncouplers in Mechanistic Dissection

Mitochondrial uncouplers are indispensable tools for investigating the influence of MMP on NAO staining. These chemical agents disrupt the proton gradient across the inner mitochondrial membrane, effectively collapsing the MMP. By treating a parallel set of cells with an uncoupler and comparing the NAO fluorescence to an untreated control, a researcher can empirically determine the degree to which the NAO signal is dependent on MMP within their specific experimental context. A pronounced decrease in NAO fluorescence following uncoupler treatment is indicative of a significant MMP-dependent component to the staining.[15][17]

Experimental Protocols

The following are detailed, field-proven protocols for the application of NAO staining in both flow cytometry and fluorescence microscopy.

Protocol 1: NAO Staining for Flow Cytometry

This protocol is optimized for the quantitative analysis of mitochondrial content across a cell population.

-

Reagents and Materials:

-

This compound (NAO)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

-

Complete cell culture medium

-

Suspension of single cells for analysis

-

Flow cytometer equipped with a 488 nm blue laser and a green emission filter (e.g., 530/30 nm or equivalent)

-

-

Step-by-Step Procedure:

-

NAO Stock Solution Preparation: Prepare a 1 mM stock solution of NAO in DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Cell Preparation: Harvest cells using standard procedures to obtain a single-cell suspension. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed complete cell culture medium.

-

Staining: From the 1 mM stock, prepare a working solution of NAO. Add the working solution to the cell suspension to achieve a final concentration typically in the range of 0.1-5 µM. The optimal concentration must be determined empirically for each cell type and experimental setup.

-

Incubation: Incubate the cell suspension for 15-30 minutes at 37°C in a light-protected environment.

-

Washing (Recommended): To reduce background fluorescence, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed PBS or medium.

-

Data Acquisition: Immediately analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the green fluorescence emission in the appropriate channel (e.g., FITC or GFP channel).

-

-

Data Analysis and Interpretation: The geometric mean fluorescence intensity (MFI) of the NAO signal provides a quantitative measure of the average mitochondrial content per cell. Statistical comparisons of the MFI between different experimental groups can reveal changes in mitochondrial mass.

Protocol 2: NAO Staining for Fluorescence Microscopy

This protocol is designed for the visualization of mitochondria and the qualitative or semi-quantitative analysis of their morphology and distribution within adherent cells.

-

Reagents and Materials:

-

1 mM NAO stock solution in DMSO

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes, chamber slides, or coverslips suitable for microscopy

-

A fluorescence or confocal microscope equipped with a suitable filter set (e.g., a standard FITC/GFP filter cube)

-

-

Step-by-Step Procedure:

-

Cell Preparation: Culture cells to the desired confluency on the imaging substrate.

-

Staining: Aspirate the existing culture medium and replace it with pre-warmed medium containing the final desired concentration of NAO (typically 0.1-5 µM).

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Gently aspirate the staining solution and wash the cells twice with pre-warmed PBS or imaging medium to minimize background noise.

-

Imaging: Immediately proceed to image the live cells. Acquire images using the appropriate objective and filter set.

-

-